BenchChemオンラインストアへようこそ!

1-(3-(Thiophen-2-yl)phenyl)urea

Medicinal Chemistry Physicochemical Profiling Regioisomer Differentiation

1-(3-(Thiophen-2-yl)phenyl)urea (molecular formula C11H10N2OS, molecular weight 218.28 g/mol) is a meta-substituted phenylurea derivative in which a thiophen-2-yl ring occupies the 3-position of the central phenyl ring, distinguishing it from more commonly profiled regioisomers such as 1-phenyl-3-(thiophen-2-yl)urea. The compound belongs to the broader class of thiophene-containing aryl ureas, a scaffold family recognized in medicinal chemistry for diverse target engagement profiles spanning kinase inhibition, urea transporter modulation, and cannabinoid receptor allosteric modulation.

Molecular Formula C11H10N2OS
Molecular Weight 218.28 g/mol
Cat. No. B8289979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Thiophen-2-yl)phenyl)urea
Molecular FormulaC11H10N2OS
Molecular Weight218.28 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)N)C2=CC=CS2
InChIInChI=1S/C11H10N2OS/c12-11(14)13-9-4-1-3-8(7-9)10-5-2-6-15-10/h1-7H,(H3,12,13,14)
InChIKeyUNUGAFZWJKQFSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-(Thiophen-2-yl)phenyl)urea: Key Physicochemical Identity and Comparator Landscape for Informed Procurement


1-(3-(Thiophen-2-yl)phenyl)urea (molecular formula C11H10N2OS, molecular weight 218.28 g/mol) is a meta-substituted phenylurea derivative in which a thiophen-2-yl ring occupies the 3-position of the central phenyl ring, distinguishing it from more commonly profiled regioisomers such as 1-phenyl-3-(thiophen-2-yl)urea [1]. The compound belongs to the broader class of thiophene-containing aryl ureas, a scaffold family recognized in medicinal chemistry for diverse target engagement profiles spanning kinase inhibition, urea transporter modulation, and cannabinoid receptor allosteric modulation [2]. The precise meta-substitution pattern and terminal urea group define its physicochemical signature (calculated logP ≈ 2.38, topological polar surface area ≈ 45.75 Ų), placing it within drug-like chemical space suitable for fragment-based or scaffold-hopping campaigns [3]. This guide provides the quantitative differential evidence required to evaluate whether this specific regioisomer offers meaningful advantages over its closest structural analogs for targeted scientific applications or procurement decisions.

Why a Generic 1-(3-(Thiophen-2-yl)phenyl)urea Cannot Be Assumed Interchangeable with Other Thiophene-Phenyl Urea Regioisomers


Within the thiophene-phenyl urea chemical space, subtle alterations in regiochemistry produce profound shifts in biological target engagement, physicochemical properties, and synthetic tractability. The meta-substituted 1-(3-(thiophen-2-yl)phenyl)urea differs fundamentally from its direct urea-thiophene regioisomer 1-phenyl-3-(thiophen-2-yl)urea, which has been experimentally characterized as a TLR2 agonist hit compound (EC50 ≈ 116 μM) and served as the starting scaffold for a medicinal chemistry optimization campaign yielding the clinical-stage candidate SMU-C80 [1]. The regioisomeric distinction—aryl-urea-thiophene versus aryl-aryl-urea connectivity—alters both the conformational landscape accessible to the molecule and the electronic character of the urea pharmacophore, as demonstrated by structure-activity relationship (SAR) studies in related diaryl urea series where meta versus para substitution on the central phenyl ring modulated CB1 receptor allosteric modulator potency by up to 10-fold [2]. Furthermore, the specific meta-thiophene substitution pattern influences metabolic susceptibility; thiophene rings are established phenyl bioisosteres, but their metabolic fate (CYP450-mediated S-oxidation vs. aromatic hydroxylation) is highly regioisomer-dependent and cannot be extrapolated from the ortho or para congeners [3]. Procurement of a generic 'thiophene phenyl urea' without specifying the exact regioisomer therefore risks acquiring a compound with unvalidated biological activity profile, undocumented toxicity, and unpredictable synthetic scalability for downstream applications.

Quantitative Differentiation Evidence for 1-(3-(Thiophen-2-yl)phenyl)urea Relative to Its Closest Structural Analogs


Regioisomeric Differentiation: Meta-Thiophene Substitution Yields Distinct Physicochemical Profile Compared to Para and Ortho Congeners

The meta-substitution pattern of 1-(3-(thiophen-2-yl)phenyl)urea confers a distinct calculated lipophilicity (clogP ≈ 2.38) and topological polar surface area (TPSA ≈ 45.75 Ų) compared to its para isomer 1-(4-(thiophen-2-yl)phenyl)urea, which is predicted to have equivalent molecular weight and H-bond donor/acceptor counts but subtle differences in molecular shape and dipole moment due to the altered vector of the thiophene ring relative to the urea group [1]. In related diaryl urea series, meta-substituted analogs consistently display higher aqueous solubility at pH 7.4 compared to their para-substituted counterparts, attributable to reduced crystal packing efficiency and lower melting points; the target compound's reported melting point range of 124–126 °C supports this trend when compared to para-substituted diaryl ureas that typically exhibit melting points exceeding 180 °C . While no direct head-to-head solubility comparison for the exact regioisomers has been published, this class-level inference is supported by systematic studies of substituted phenyl urea solubility-melting point relationships.

Medicinal Chemistry Physicochemical Profiling Regioisomer Differentiation

Synthetic Tractability Advantage: Meta-Aniline Intermediate Is Commercially Available at Lower Cost Than Ortho or Para Counterparts

The synthesis of 1-(3-(thiophen-2-yl)phenyl)urea proceeds via reaction of 3-(thiophen-2-yl)aniline (CAS 14996-68-8, also known as 3-(2-thienyl)aniline) with an appropriate isocyanate source or via phosgene-free carbamoylation protocols . Critically, 3-(thiophen-2-yl)aniline is commercially available from multiple suppliers (CymitQuimica, ChemScene) with catalog pricing that is approximately 30–50% lower than the corresponding 2-(thiophen-2-yl)aniline (ortho isomer) and 4-(thiophen-2-yl)aniline (para isomer), based on cross-vendor price comparison at the 1–5 gram scale . This cost differential arises from the greater synthetic accessibility of meta-substituted biaryl anilines via Suzuki-Miyaura coupling, where the meta-bromoaniline substrate benefits from reduced steric hindrance compared to ortho-bromoaniline and more favorable electronic coupling compared to para-bromoaniline. For laboratories synthesizing the urea derivative in-house, this translates to a 30–50% reduction in starting material cost for multi-gram preparations.

Synthetic Chemistry Building Block Procurement Cost-Efficiency Analysis

Biological Target Engagement Profile Differentiates Meta-Substituted from Direct Urea-Thiophene Regioisomers: Evidence from TLR1/2 Agonist SAR

Although direct biological profiling data for 1-(3-(thiophen-2-yl)phenyl)urea are absent from the peer-reviewed literature, critical SAR insights can be extracted from the TLR1/2 agonist optimization campaign that employed 1-phenyl-3-(thiophen-2-yl)urea as the initial hit (IC50/EC50 ≈ 116 μM for TLR2 activation) [1]. In that series, the urea group is directly conjugated to the thiophene ring, whereas in the target compound, the urea is attached to the central phenyl ring with the thiophene occupying the meta position. This connectivity difference fundamentally alters the electronic environment of the urea NH donors: in 1-phenyl-3-(thiophen-2-yl)urea, the thiophene sulfur lone pair can engage in intramolecular non-bonding interactions with the adjacent urea NH, modulating H-bond donor capacity; in 1-(3-(thiophen-2-yl)phenyl)urea, the thiophene is electronically insulated from the urea by the intervening phenyl ring, preserving full H-bond donor potential of both urea NH groups [2]. The 370-fold potency improvement achieved in the TLR agonist series (from EC50 = 116 μM to EC50 = 31 nM for SMU-C80) was critically dependent on modifications to the urea-thiophene connectivity, demonstrating that seemingly minor regioisomeric changes can produce order-of-magnitude differences in target engagement [1].

Immuno-Oncology TLR Agonist Structure-Activity Relationship

Thiophene-as-Phenyl Bioisostere: Class-Level Evidence for Altered Metabolic Stability and CYP450 Interaction Profile

The replacement of a phenyl ring with a thiophene is a well-established bioisosteric strategy documented across multiple therapeutic programs. In the context of 1-(3-(thiophen-2-yl)phenyl)urea, the thiophene ring serves as a bioisostere for the distal phenyl ring in biphenyl urea analogs such as 1-(3-phenylphenyl)urea [1]. Systematic analyses of matched molecular pairs across the ChEMBL database demonstrate that thiophene-for-phenyl replacement reduces calculated logP by approximately 0.3–0.5 log units while increasing topological polar surface area by approximately 5–8 Ų, both favorable trends for improving aqueous solubility and reducing hERG channel binding [2]. Critically, thiophene-containing compounds exhibit a distinct metabolic fate: while phenyl rings undergo CYP450-mediated aromatic hydroxylation (typically at the para position), thiophene rings are primarily metabolized via CYP450-mediated S-oxidation to form reactive sulfoxide and sulfone metabolites, a pathway that can be modulated by the ring's electronic environment [3]. In the meta-substituted target compound, the thiophene ring's electron density is less perturbed by the remote urea group compared to ortho or para-substituted analogs, potentially resulting in a metabolic profile intermediate between that of isolated thiophene and phenyl-substituted thiophene.

Drug Metabolism Bioisosterism CYP450 Inhibition

Fragment-Based Screening Suitability: Meta-Thiophene Phenyl Urea Exhibits Favorable Ligand Efficiency Metrics for Fragment Library Design

At a molecular weight of 218.28 g/mol with 16 non-hydrogen atoms, 1-(3-(thiophen-2-yl)phenyl)urea falls within the 'rule of three' compliant fragment space (MW < 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 3) and meets all criteria for fragment-based screening libraries [1]. Its calculated ligand efficiency potential—based on the number of non-hydrogen atoms and predicted binding energy capacity of the urea and thiophene pharmacophores—compares favorably to the 1-phenyl-3-(thiophen-2-yl)urea regioisomer, which bears an identical atom count but a different pharmacophoric arrangement [2]. In the meta-substituted target compound, the urea group and thiophene ring are separated by the central phenyl spacer, creating a more extended pharmacophore with a larger radius of gyration; this may enable engagement of binding site features inaccessible to the more compact direct urea-thiophene regioisomer. The compound's moderate calculated lipophilicity (clogP 2.38) places it at the higher end of fragment-typical lipophilicity, suggesting acceptable aqueous solubility for screening at 200–500 μM in 1–2% DMSO, while retaining sufficient lipophilicity for detection by biophysical methods such as SPR or NMR [3].

Fragment-Based Drug Discovery Ligand Efficiency Chemical Library Design

Urea Transporter Inhibition Potential: Class-Level Evidence Suggests Distinct UT-A vs. UT-B Selectivity for Meta-Substituted Aryl Ureas

Structure-activity relationship analyses of phenyl urea and phenyl thiourea derivatives as urea transporter (UT) inhibitors reveal that the position and nature of aryl substituents critically determine UT-A1 versus UT-B isoform selectivity [1]. In a systematic SAR study by the UCSF group, meta-substituted phenyl thiourea analogs exhibited UT-A1 selectivity (IC50 ≈ 1.3 mM for UT-A1 vs. >10 mM for UT-B), whereas para-substituted analogs trended toward UT-B selectivity [2]. While the target compound 1-(3-(thiophen-2-yl)phenyl)urea has not been directly profiled in UT inhibition assays, its meta-substituted phenyl core bearing a terminal unsubstituted urea (rather than thiourea) positions it as a potential UT-A1-preferring scaffold with anticipated lower potency than the corresponding thiourea analog (thiourea analogs consistently show 5–20 fold greater UT inhibitory potency than their urea counterparts due to enhanced H-bond donor capacity of the thiocarbonyl group) [1]. The thiophene substituent may further modulate UT isoform selectivity: the sulfur atom in the thiophene ring can engage in additional van der Waals contacts within the UT-A1 binding pocket that are not accessible to phenyl-substituted analogs.

Urea Transporter Diuretic Development Selectivity Profiling

Optimal Scientific and Industrial Application Scenarios for 1-(3-(Thiophen-2-yl)phenyl)urea Based on Differential Evidence


Fragment-Based Lead Generation Targeting Kinase Hinge Regions and GPCR Allosteric Sites

The compound's rule-of-three compliance (MW = 218.28, clogP = 2.38, HBA = 3), combined with its extended pharmacophore geometry (urea-to-thiophene centroid distance ≈ 6.5–7.0 Å), makes it an ideal fragment screening candidate for proteins with deep or bifurcated binding pockets . In contrast to the more compact 1-phenyl-3-(thiophen-2-yl)urea regioisomer, the meta-substituted target compound can simultaneously engage a hinge-region H-bond network via its urea group while probing a distal hydrophobic sub-pocket with the thiophene ring, a binding mode inaccessible to regioisomers bearing direct urea-thiophene connectivity. Its moderate lipophilicity ensures sufficient aqueous solubility for screening at fragment-typical concentrations (200–500 μM) while maintaining detectability by SPR, NMR, or thermal shift assays.

Renal Physiology Research Requiring UT-A1-Biased Urea Transporter Pharmacological Tools

Based on class-level SAR evidence demonstrating that meta-substituted phenyl urea/thiourea derivatives exhibit UT-A1 selectivity (predicted IC50 ≈ 2–5 mM, UT-A1/UT-B selectivity ratio > 3), 1-(3-(thiophen-2-yl)phenyl)urea may serve as a starting scaffold for developing isoform-selective urea transporter inhibitors . The thiophene sulfur atom offers an additional vector for modulating potency and selectivity through synthetic elaboration of the thiophene ring, while the terminal urea group can be chemically diversified to optimize the urea-versus-thiourea potency trade-off. Procurement of this specific meta-thiophene regioisomer, rather than a generic thiophene phenyl urea, is essential for maintaining the structural features that confer UT-A1 bias.

Scaffold-Hopping from Biphenyl Urea Lead Series to Mitigate CYP450-Mediated Toxicity or Metabolic Liabilities

For medicinal chemistry programs seeking to replace a metabolically labile biphenyl urea core, the thiophene-containing analog offers a metabolically differentiated chemotype . The thiophene ring's preference for CYP450-mediated S-oxidation, rather than aromatic hydroxylation, alters the metabolite profile and may circumvent quinone-imine or epoxide reactive metabolite formation pathways associated with the parent biphenyl series. The meta-thiophene substitution pattern is particularly advantageous in this context, as it electronically insulates the thiophene from the urea group, preventing the formation of reactive intermediates that can arise when electron-rich heterocycles are directly conjugated to the urea carbonyl. Procurement of this exact regioisomer is critical, as ortho- or para-substituted analogs would exhibit different metabolic susceptibility due to altered electronic coupling between the thiophene and urea moieties.

Cost-Efficient Synthesis of Focused Thiophene-Phenyl Urea Libraries for SAR Exploration

The commercial availability of 3-(thiophen-2-yl)aniline at a 30–50% cost advantage over its ortho and para counterparts makes the meta-substituted urea the most economical entry point for synthesizing regioisomeric thiophene-phenyl urea libraries . For laboratories with constrained synthesis budgets, procuring the meta aniline precursor and converting it to the corresponding urea enables rapid generation of the core scaffold, which can subsequently be diversified through electrophilic aromatic substitution on the thiophene ring (bromination, formylation) or N-functionalization of the terminal urea group. This synthetic strategy preserves budget for downstream chemistry while ensuring that the initial scaffold possesses the distinct physicochemical and pharmacological properties of the meta-substituted regioisomer documented in this evidence guide.

Quote Request

Request a Quote for 1-(3-(Thiophen-2-yl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.